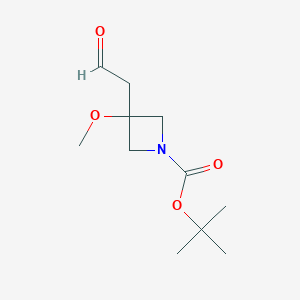

![molecular formula C17H15BrF3NO4S B2445503 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-45-6](/img/structure/B2445503.png)

3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

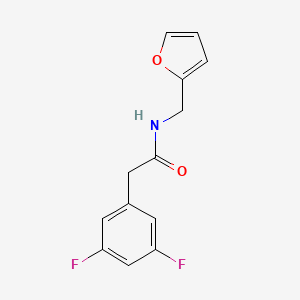

This compound is a small molecule with the chemical formula C17H15BrF3NO4S . It contains a benzene ring substituted with one or more trifluoromethyl groups . It belongs to the class of organic compounds known as trifluoromethylbenzenes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the design and synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been described . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl group, a trifluoromethyl group, and a propanamide group . The average molecular weight is 436.243 Da, and the monoisotopic mass is 434.975159 Da .Applications De Recherche Scientifique

Bioactive Organosulfur Phytochemicals

Research on organosulfur phytochemicals, such as those found in Brassica oleracea vegetables, has revealed significant anticarcinogenic properties. Compounds like glucosinolates and S-methyl cysteine sulfoxide in these vegetables exhibit toxicological effects and are linked to potential cancer prevention benefits. For example, certain glucosinolates, such as 4-methyl-sulfinylbutyl (glucoraphanin), 2-phenylethyl (gluconasturtiin), and 3-indolylmethyl (glucobrassicin), have demonstrated anticarcinogenic activity. Moreover, metabolites like Indole-3-carbinol from glucobrassicin have shown inhibitory effects in studies on human breast and ovarian cancers. This suggests that compounds similar to the mentioned 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide might also have similar bioactive properties and potential applications in cancer research and prevention (Stoewsand, 1995).

Mafosfamide: Anticancer Agent

Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, undergoes spontaneous degradation to form 4-hydroxy-cyclophosphamide. It has shown positive results in preclinical and clinical trials against various types of cancer cells, making it a significant candidate for anticancer treatment. The substance’s clinical trials and usage in neoplastic meningitis demonstrate its potential as a regional cancer therapy agent. This research suggests that compounds with similar properties to this compound might be promising candidates for developing new anticancer treatments (Mazur et al., 2012).

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds have a long history as synthetic bacteriostatic antibiotics and are known for their therapeutic applications, including treatment of bacterial infections, glaucoma, inflammation, dandruff, and even cancer. The sulfonamide group's incorporation into drugs like diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral HIV protease inhibitors underlines their significance in medicinal chemistry. Given the structural similarities, compounds like this compound may offer similar therapeutic potentials and warrant further research in various medical conditions (Gulcin & Taslimi, 2018).

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF3NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNVTOSQXZXXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

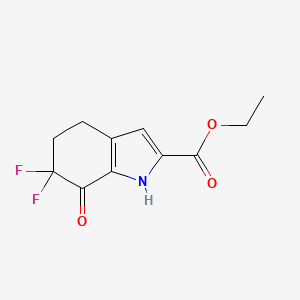

![2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2445423.png)

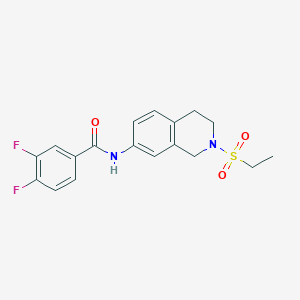

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2445426.png)

![2-(4-chlorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2445427.png)

![Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2445428.png)

![ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate](/img/structure/B2445429.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2445430.png)

![ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2445443.png)